Man1-b-4-Glc-OPNP
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Overview
Description
Man1-b-4-Glc-OPNP, also known as 4-Nitrophenyl β-D-mannopyranosyl-(1→4)-β-D-glucopyranoside, is a synthetic glycoside. This compound is notable for its role in biochemical research, particularly in the study of glycosidase enzymes. It consists of a mannose and glucose moiety linked through a β-1,4-glycosidic bond, with a 4-nitrophenyl group attached to the glucose unit.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Man1-b-4-Glc-OPNP typically involves the following steps:
Glycosylation Reaction: The initial step involves the glycosylation of a glucose derivative with a mannose donor. This reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate (BF3·Et2O) under anhydrous conditions.
Introduction of the 4-Nitrophenyl Group: The 4-nitrophenyl group is introduced through a nucleophilic substitution reaction. This involves reacting the glycosylated product with 4-nitrophenol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Man1-b-4-Glc-OPNP undergoes several types of chemical reactions:
Hydrolysis: This compound is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the glycosidic bond.
Oxidation: The nitrophenyl group can undergo oxidation reactions, often resulting in the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Major Products Formed
Hydrolysis: Mannose and glucose.
Oxidation: Nitro derivatives of the phenyl group.
Reduction: Aminophenyl derivatives.
Scientific Research Applications
Man1-b-4-Glc-OPNP is widely used in scientific research due to its unique properties:
Biochemistry: It serves as a substrate for studying glycosidase enzymes, which are crucial in carbohydrate metabolism.
Medicine: Research involving this compound helps in understanding enzyme deficiencies and developing enzyme replacement therapies.
Industrial Applications: It is used in the synthesis of complex carbohydrates and glycoconjugates, which have applications in pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of Man1-b-4-Glc-OPNP involves its interaction with glycosidase enzymes. The compound binds to the active site of the enzyme, where the glycosidic bond is cleaved, releasing the 4-nitrophenyl group. This reaction can be monitored spectrophotometrically, as the 4-nitrophenyl group absorbs light at a specific wavelength, allowing for the quantification of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl β-D-glucopyranoside: Similar structure but lacks the mannose moiety.
4-Nitrophenyl β-D-galactopyranoside: Contains a galactose unit instead of mannose.
4-Nitrophenyl β-D-mannopyranoside: Lacks the glucose moiety.
Uniqueness
Man1-b-4-Glc-OPNP is unique due to its dual sugar moieties (mannose and glucose) linked by a β-1,4-glycosidic bond, making it a valuable tool for studying specific glycosidase activities that act on such linkages. Its 4-nitrophenyl group also provides a convenient spectrophotometric handle for enzyme assays.
This comprehensive overview should provide a solid foundation for understanding this compound, its synthesis, reactions, applications, and how it compares to similar compounds
Properties
Molecular Formula |
C18H25NO13 |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14+,15-,16-,17-,18+/m1/s1 |
InChI Key |
IAYJZWFYUSNIPN-VKDBYXODSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origin of Product |
United States |
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